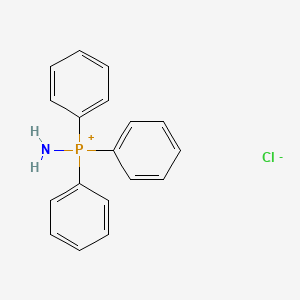

Aminotriphenylphosphoniumchloride

Description

It is synthesized via nucleophilic substitution reactions involving triphenylphosphine and hydroxylamine-O-sulfonic acid in methanol and dichloromethane (DCM), yielding a high purity product (90% yield) . Key structural and spectroscopic properties include:

- 1H NMR: Broad aryl proton signals (δ 8.10–6.80 ppm) and alkyl proton resonances (δ 2.20–1.16 ppm) .

- 31P NMR: A broad singlet at δ 63.2 ppm, indicative of the phosphorus environment .

- Molecular Weight: Based on analogous compounds, estimated to be ~300–350 g/mol.

- Applications: Primarily used in organic synthesis as a phase-transfer catalyst or precursor for ylide generation in Wittig reactions .

Properties

Molecular Formula |

C18H17ClNP |

|---|---|

Molecular Weight |

313.8 g/mol |

IUPAC Name |

amino(triphenyl)phosphanium;chloride |

InChI |

InChI=1S/C18H17NP.ClH/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H,19H2;1H/q+1;/p-1 |

InChI Key |

OFBPNJGUSZQYTH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminotriphenylphosphoniumchloride can be synthesized through several methods. One common approach involves the reaction of triphenylphosphine with an appropriate amine and a halogenating agent. For example, the reaction of triphenylphosphine with an amine in the presence of hydrochloric acid can yield this compound . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Aminotriphenylphosphoniumchloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as alkoxides, thiolates, and amines can react with the chloride ion under mild conditions.

Major Products Formed

Oxidation: Triphenylphosphine oxide.

Reduction: Triphenylphosphine.

Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Aminotriphenylphosphoniumchloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of aminotriphenylphosphoniumchloride involves its ability to interact with biological membranes and accumulate in mitochondria. The triphenylphosphonium group facilitates the compound’s entry into cells and its subsequent localization in the mitochondria due to the negative membrane potential . This property makes it useful for delivering therapeutic agents directly to the mitochondria, where they can exert their effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quaternary phosphonium salts share structural similarities but differ in substituents, reactivity, and applications. Below is a detailed comparison:

Structural and Physical Properties

*Assumed based on structural analogy.

Key Differentiators

- Amino Group vs.

- Fluorinated Derivatives: (4-Fluorobenzyl)triphenylphosphonium chloride offers enhanced stability and bioactivity compared to non-fluorinated analogs .

- Thermal Stability : Methyltriphenylphosphonium chloride has a well-defined melting point (223°C), suggesting higher crystallinity than hygroscopic analogs like allyltriphenylphosphonium chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.